molecular formula C14H16N4O4S B11009737 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide

Cat. No.: B11009737
M. Wt: 336.37 g/mol
InChI Key: OUIJOGMWNQWRGG-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and ethyl bromoacetate, under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromide and a suitable base.

    Coupling with Nitrobenzamide: The final step involves the coupling of the thiadiazole derivative with 3-methyl-2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiadiazole-based compounds with potential biological activities.

    Biology: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:

    Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, such as proteases or kinases, which are involved in critical cellular processes.

    Disruption of Cell Membranes: The compound may interact with cell membranes, leading to increased permeability and disruption of cellular integrity.

    Induction of Apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) by activating specific signaling pathways, such as the caspase cascade.

Comparison with Similar Compounds

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide

InChI

InChI=1S/C14H16N4O4S/c1-3-22-8-7-11-16-17-14(23-11)15-13(19)10-6-4-5-9(2)12(10)18(20)21/h4-6H,3,7-8H2,1-2H3,(H,15,17,19)

InChI Key

OUIJOGMWNQWRGG-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C

Origin of Product

United States

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